2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11ClO4. It is a derivative of benzoic acid and is characterized by the presence of chloro and methoxycarbonyl groups on its aromatic rings. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid typically involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . One common method involves the use of dimethyl terephthalate as the starting material, which undergoes these reactions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to handle large quantities. The process involves optimizing reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.
Esterification: The methoxycarbonyl group can participate in esterification reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles.
Esterification: Reagents such as alcohols and acids are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid: Similar structure but different position of the methoxycarbonyl group.
4-Chloro-2-methoxybenzoic acid: Lacks the additional chloro group and has a different substitution pattern.
4-Chloro-2-fluorobenzoic acid: Contains a fluorine atom instead of a methoxycarbonyl group.
Uniqueness
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and research applications .
Properties
IUPAC Name |
2-chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)11-6-8(3-5-12(11)16)9-2-4-10(14(18)19)13(17)7-9/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKNFLEDUWCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692048 |
Source
|
Record name | 3,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-32-1 |
Source
|
Record name | 3,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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